Chamzulène

Vue d'ensemble

Description

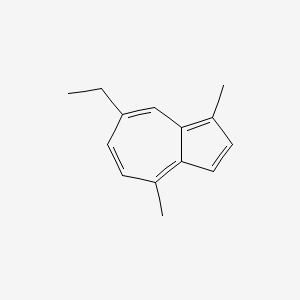

Le chamazulène est un hydrocarbure aromatique de formule moléculaire C₁₄H₁₆. C'est un dérivé bleu-violet de l'azulène, biosynthétisé à partir de la sesquiterpène matricine. Le chamazulène se trouve dans diverses plantes, y compris la camomille (Matricaria chamomilla), l'absinthe (Artemisia absinthium) et la millefeuille (Achillea millefolium). Il est connu pour ses propriétés anti-inflammatoires, antioxydantes et antimicrobiennes .

Applications De Recherche Scientifique

Chamazulene has a wide range of scientific research applications due to its unique chemical properties:

Chemistry: Chamazulene is used as a natural colorant in cosmetics and pharmaceuticals.

Medicine: Chamazulene exhibits anti-inflammatory, antioxidant, and antimicrobial activities.

Mécanisme D'action

Target of Action

Chamazulene, also known as Chamazulen, is an aromatic hydrocarbon that occurs naturally in many plants and mushrooms, such as Matricaria chamomilla, Artemisia absinthium, Achillea millefolium, and Lactarius indigo . It has been widely used in medicine for its antiallergic, antibacterial, and anti-inflammatory properties . The primary targets of Chamazulene are the CYP1A2 enzyme and iNOS expression in activated macrophages . These targets play a significant role in the body’s immune response and inflammation processes .

Mode of Action

Chamazulene interacts with its targets by inhibiting the CYP1A2 enzyme and iNOS expression in activated macrophages . This inhibition can lead to the prohibition of NO release and synthesis . Chamazulene also has a strong inhibitory effect on endogenous prostaglandin E2 (PGE2) levels in RAW 264.7 macrophages and can play the role of selective COX-2 inhibitor .

Biochemical Pathways

The affected biochemical pathways involve the mevalonate pathway , which allows organisms to produce cholesterol . Chamazulene also influences the reduction of biosynthesis of cholesterol and fatty acids . Furthermore, it has an impact on the inflammatory pathways by inhibiting the production of NO and PGE2 .

Pharmacokinetics

It is known that chamazulene is a small molecule, which suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of Chamazulene’s action include its anti-inflammatory effects due to the inhibition of pro-inflammatory biomarkers . It also possesses neuroprotective effects because of reduced NO levels . Moreover, Chamazulene has shown promising activity on studied melanoma cancer cells with potential to trigger apoptotic death .

Action Environment

Environmental factors such as light activation and heat stress conditions can influence the action, efficacy, and stability of Chamazulene . For instance, the chamazulene/camphor-rich essential oils containing 63% of chamazulene showed promising activity on studied melanoma cancer cells with potential to trigger apoptotic death .

Analyse Biochimique

Biochemical Properties

Chamazulene interacts with various enzymes and proteins. It has been found to inhibit the CYP1A2 enzyme . The compound’s unique chemical structure and interesting biological properties have led to its use in antiallergic, antibacterial, and anti-inflammatory therapies .

Cellular Effects

Chamazulene has demonstrated significant effects on various types of cells and cellular processes. For instance, it has shown promising activity on melanoma cancer cells, with the potential to trigger apoptotic death . In osteoarthritic inflammation, chamazulene has been found to significantly revert the levels of lipid peroxidation and enhance the activities of superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) enzymes against IL-1β and CFA-induced oxidative stress .

Molecular Mechanism

At the molecular level, chamazulene exerts its effects through various mechanisms. It has been found to inhibit the CYP1A2 enzyme . In osteoarthritic inflammation, chamazulene was able to protect chondrocytes against IL-1β-induced inflammation by regulating the expressions of MMP-3, MMP-9, p65 NF-kβ, iNOS, and COX-2 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, chamazulene has shown to have long-term effects on cellular function. For instance, it has been found to significantly protect against CFA-induced osteoarthritic inflammation

Dosage Effects in Animal Models

In animal models, the effects of chamazulene vary with different dosages. For instance, in a study evaluating the protective effects of chamazulene against IL-1β-induced rat primary chondrocytes and complete Freund’s adjuvant (CFA)-induced osteoarthritic inflammation in rats, chamazulene significantly reverted the levels of lipid peroxidation and enhanced the activities of SOD, GPx, and CAT enzymes against IL-1β and CFA-induced oxidative stress .

Metabolic Pathways

Chamazulene is involved in various metabolic pathways. It is a derivative of azulene, which is biosynthesized from the sesquiterpene matricin

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chamazulène peut être synthétisé par dégradation thermique de la matricine, une lactone de sesquiterpène présente dans la camomille. Lors du processus de distillation, la matricine subit une décarboxylation pour former du chamazulène .

Méthodes de production industrielle : La production industrielle de chamazulène implique généralement l'extraction de l'huile essentielle de camomille suivie d'une purification par chromatographie liquide haute performance préparative (HPLC). L'huile bleue de camomille est diluée dans un mélange de méthanol et d'eau, et le chamazulène est séparé et purifié par HPLC .

Types de réactions :

Réduction : Le chamazulène peut être réduit en dihydrochamazulène par l'addition d'atomes d'hydrogène.

Substitution : Le chamazulène peut participer à des réactions de substitution électrophile en raison de la présence de sa structure cyclique aromatique.

Réactifs et conditions courants :

Oxydation : La lumière et l'air sont des conditions courantes qui conduisent à la dégradation oxydative du chamazulène.

Réduction : L'hydrogène gazeux en présence d'un catalyseur approprié peut être utilisé pour la réduction du chamazulène.

Principaux produits formés :

Produits d'oxydation : Divers produits d'oxydation sont formés lorsque le chamazulène est exposé à la lumière et à l'air.

Produits de réduction : Le dihydrochamazulène est formé lors de la réduction.

4. Applications de la recherche scientifique

Le chamazulène a une large gamme d'applications de recherche scientifique en raison de ses propriétés chimiques uniques :

Médecine : Le chamazulène présente des activités anti-inflammatoires, antioxydantes et antimicrobiennes.

5. Mécanisme d'action

Le chamazulène exerce ses effets par plusieurs mécanismes :

Anti-inflammatoire : Le chamazulène inhibe l'enzyme cyclooxygénase-2 (COX-2), qui est impliquée dans la biosynthèse des prostaglandines, des médiateurs clés de l'inflammation.

Antimicrobien : Le chamazulène présente une activité antimicrobienne en perturbant les membranes cellulaires des bactéries et des champignons.

Comparaison Avec Des Composés Similaires

Le chamazulène fait partie de la famille des composés de l'azulène, qui comprend l'azulène et le guaiazulène. Ces composés partagent des structures aromatiques similaires mais diffèrent par leurs substituants et leurs activités biologiques :

Unicité du chamazulène : Le chamazulène est unique en raison de ses activités anti-inflammatoires et antioxydantes spécifiques, ce qui le rend particulièrement précieux dans les applications médicinales et cosmétiques .

Composés similaires :

- Azulène

- Guaiazulène

Le chamazulène se démarque de ses analogues en raison de ses puissantes activités biologiques et de son rôle dans la médecine traditionnelle et moderne.

Propriétés

IUPAC Name |

7-ethyl-1,4-dimethylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGJIOMUZAGVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC2=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200939 | |

| Record name | Chamazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

159.00 °C. @ 11.00 mm Hg | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-05-5 | |

| Record name | Chamazulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chamazulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chamazulene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chamazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethyl-1,4-dimethylazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHAMAZULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z439UH6E5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

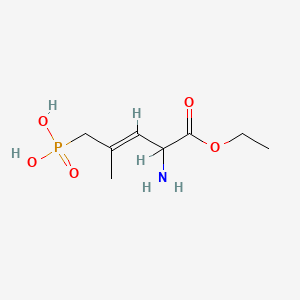

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

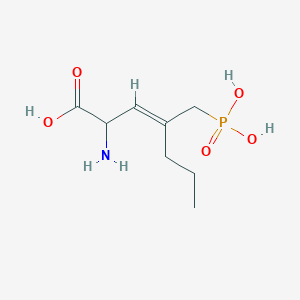

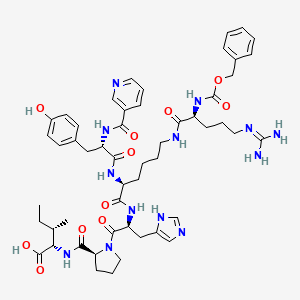

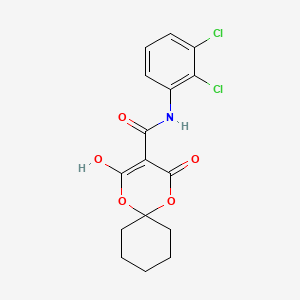

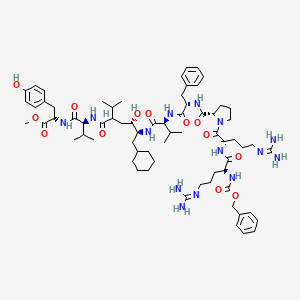

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)

![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)